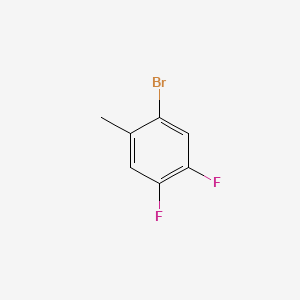

1-Bromo-4,5-difluoro-2-methylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-4,5-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEURBCLFHOBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661329 | |

| Record name | 1-Bromo-4,5-difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875664-38-3 | |

| Record name | 1-Bromo-4,5-difluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875664-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4,5-difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,5-difluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4,5-difluoro-2-methylbenzene: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4,5-difluoro-2-methylbenzene (CAS No. 875664-38-3) is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom for facile functionalization, two adjacent fluorine atoms to modulate electronic properties and metabolic stability, and a methyl group—makes it a valuable building block for the synthesis of complex organic molecules. The presence of fluorine is a well-established strategy in drug design to enhance properties such as binding affinity, lipophilicity, and metabolic resistance. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key reactions, and safety protocols for this versatile intermediate, grounded in established chemical principles and methodologies.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and data from closely related analogues. This information is crucial for reaction planning, purification, and characterization.

Table 1: Physicochemical Properties

| Property | Value (Estimated) | Notes |

| CAS Number | 875664-38-3 | - |

| Molecular Formula | C₇H₅BrF₂ | - |

| Molecular Weight | 207.02 g/mol | - |

| Appearance | Colorless to light yellow liquid | Based on similar bromofluorotoluenes. |

| Boiling Point | ~180-190 °C | Estimated based on isomers like 1-bromo-2,4-difluoro-5-methylbenzene (b.p. 175 °C). |

| Density | ~1.6 g/cm³ | Estimated to be higher than water. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DCM, Toluene, Ethyl Acetate). | Typical for aryl bromides. |

Spectroscopic Characterization (Predicted)

Accurate characterization is essential for confirming the identity and purity of synthesized this compound. The following are predicted NMR spectral data based on established substituent effects.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Rationale |

| ¹H NMR | |||

| Ar-H (at C6) | ~7.2 - 7.4 | (d, JHF ≈ 7-9 Hz) | Downfield due to adjacent bromine; coupled to fluorine at C5. |

| Ar-H (at C3) | ~6.9 - 7.1 | (d, JHF ≈ 9-11 Hz) | Shielded relative to H6; coupled to fluorine at C4. |

| CH₃ | ~2.2 - 2.4 | (s or t, JHF ≈ 2-3 Hz) | Typical range for a methyl group on a benzene ring; may show small coupling to adjacent fluorine. |

| ¹³C NMR | |||

| C-Br (C1) | ~115 - 120 | (d, JCF ≈ 4-6 Hz) | Direct attachment to bromine; coupled to fluorine at C5. |

| C-CH₃ (C2) | ~125 - 130 | (d, JCF ≈ 3-5 Hz) | Attachment to methyl group; coupled to fluorine at C4. |

| C-H (C3) | ~118 - 122 | (d, JCF ≈ 18-22 Hz) | Strong one-bond C-F coupling to F at C4. |

| C-F (C4) | ~148 - 152 | (dd, ¹JCF ≈ 245-255 Hz, ²JCF ≈ 12-18 Hz) | Large one-bond C-F coupling; smaller two-bond coupling to F at C5. |

| C-F (C5) | ~146 - 150 | (dd, ¹JCF ≈ 245-255 Hz, ²JCF ≈ 12-18 Hz) | Large one-bond C-F coupling; smaller two-bond coupling to F at C4. |

| C-H (C6) | ~128 - 132 | (d, JCF ≈ 4-6 Hz) | Coupled to fluorine at C5. |

| CH₃ | ~14 - 16 | (d, JCF ≈ 3-5 Hz) | Coupled to fluorine at C4. |

Synthesis Protocol: A Validated Approach

A robust and reliable method for the synthesis of this compound is the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.[1][2][3] The logical precursor for this synthesis is 4,5-difluoro-2-methylaniline (CAS 875664-57-6), which is commercially available.

The causality behind this choice is the high efficiency and predictability of the Sandmeyer reaction. It proceeds via a diazonium salt intermediate, which is then displaced by a bromide nucleophile, catalyzed by a copper(I) salt.[1] This method avoids the regioselectivity issues that could arise from direct bromination of 3,4-difluorotoluene.

Detailed Experimental Protocol (Self-Validating System)

This protocol is adapted from established procedures for Sandmeyer reactions on substituted anilines.[4]

-

Diazotization:

-

To a jacketed reactor maintained at 0-5 °C, add 4,5-difluoro-2-methylaniline (1.0 eq).

-

Slowly add a 48% aqueous solution of hydrobromic acid (HBr, ~3.0 eq). Stir until a homogeneous slurry is formed.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the aniline slurry, ensuring the internal temperature does not exceed 5 °C. The causality for this low temperature is to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. A positive test on starch-iodide paper indicates the presence of excess nitrous acid and the completion of diazotization.

-

-

Sandmeyer Reaction (Bromination):

-

In a separate reactor, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% aqueous HBr (~2.0 eq). Heat this solution to 60 °C.

-

Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The rate of addition should be controlled to manage the effervescence. The copper(I) catalyst facilitates the single-electron transfer that initiates the radical-nucleophilic aromatic substitution.[1]

-

After the addition is complete, heat the reaction mixture to 80 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with 1 M NaOH (to remove acidic impurities), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.

-

Reactivity and Applications in Drug Development

The primary utility of this compound in drug discovery lies in its function as a versatile building block for introducing the 4,5-difluoro-2-methylphenyl moiety into target molecules. The bromine atom serves as a handle for powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[5] This reaction would allow researchers to couple the this compound core with various aryl, heteroaryl, or vinyl boronic acids or esters, providing access to a wide array of biaryl and styrenyl structures common in pharmaceutical agents.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup:

-

To an oven-dried flask, add the aryl boronic acid/ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the rate-limiting oxidative addition and reductive elimination steps.

-

Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

-

Reaction Execution:

-

Add this compound (1.0 eq) followed by a degassed solvent (e.g., Toluene, Dioxane, DMF, often with water as a co-solvent).

-

Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

-

Workup:

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate. Purify the residue by chromatography or recrystallization.

-

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[6] This reaction enables the coupling of this compound with a vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles, to produce substituted diaryl or aryl alkyl amines.

General Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), LHMDS, 1.4 eq).

-

The bulky ligand is essential to promote the reductive elimination step, which is often rate-limiting. The strong base is required to deprotonate the amine in the catalytic cycle.

-

-

Reaction Execution:

-

Add this compound (1.0 eq), the amine (1.2 eq), and an anhydrous, non-polar aprotic solvent (e.g., Toluene, Dioxane).

-

Heat the mixture with vigorous stirring (typically 80-110 °C) until completion.

-

-

Workup:

-

Cool the reaction, quench carefully with water, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate. The resulting product is typically purified by column chromatography.

-

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate precautions.

-

Hazard Identification: The compound is expected to be an irritant. Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use spark-free tools and take measures to prevent the buildup of electrostatic charge. Keep the container tightly closed in a dry, well-ventilated area.

-

Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper chemical waste disposal.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Conclusion

This compound is a strategically designed building block with high potential for application in drug discovery and development. Its synthesis can be reliably achieved via a Sandmeyer reaction from its corresponding aniline. The true value of this intermediate is realized in its application in modern cross-coupling chemistry, providing a gateway to novel, fluorinated molecular architectures. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate the development of next-generation therapeutics.

References

- Rutherford, K. G.; Redmond, W. 1-Bromo-2-fluorobenzene. Org. Synth.1963, 43, 12. [Link]

- Google Patents. Preparation method of 6-bromo-2, 3-difluorotoluene. CN117049935A.

- Wikipedia. Sandmeyer reaction. [Link]

- Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- Shaikh, R. S. et al. Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc2022, 19, 1343–1375. [Link]

- Wikipedia.

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- PubChem. 1-Bromo-2,4-difluoro-5-methylbenzene. [Link]

- Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applic

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum [chemicalbook.com]

- 6. 452-63-1|1-Bromo-4-fluoro-2-methylbenzene|BLD Pharm [bldpharm.com]

1-Bromo-4,5-difluoro-2-methylbenzene molecular weight and formula

An In-Depth Technical Guide to 1-Bromo-4,5-difluoro-2-methylbenzene

This guide provides a comprehensive technical overview of this compound, a key fluorinated aromatic building block. It is intended for researchers, chemists, and professionals in drug development and materials science who require detailed information on its chemical properties, synthesis, reactivity, and safe handling. This document emphasizes the causal reasoning behind experimental methodologies and the strategic importance of this intermediate in modern chemical synthesis.

Core Chemical Identity and Physicochemical Properties

This compound is a halogenated toluene derivative. Its unique substitution pattern—a bromine atom ortho to the methyl group and two adjacent fluorine atoms—imparts specific reactivity and properties that are highly valuable in organic synthesis. The electron-withdrawing nature of the fluorine atoms and the steric influence of the methyl group dictate the compound's behavior in various chemical transformations.

Key Identifiers and Molecular Data

| Parameter | Value | Source |

| Molecular Formula | C₇H₅BrF₂ | [1][2] |

| Molecular Weight | 207.01 g/mol | [1][2] |

| CAS Number | 875664-38-3 | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC1=C(C=C(C=C1F)F)Br | N/A |

Synthesis Strategy and Mechanistic Considerations

The synthesis of substituted aromatic compounds like this compound often relies on electrophilic aromatic substitution or functional group interconversion from a readily available precursor. A logical and common approach involves the regioselective bromination of a corresponding difluorotoluene.

Proposed Synthetic Workflow: Electrophilic Bromination

The most direct route is the electrophilic bromination of 3,4-difluorotoluene. The directing effects of the substituents are crucial for achieving the desired regioselectivity. The methyl group is an ortho-, para-directing activator, while the fluorine atoms are ortho-, para-directing deactivators. The bromine will preferentially add to the position that is electronically activated by the methyl group and least deactivated by the fluorine atoms, which is the C1 position.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Detailed Methodology

-

Reaction Setup: To a solution of 3,4-difluorotoluene (1.0 equiv) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Bromination: Slowly add a solution of bromine (Br₂, 1.05 equiv) in the same solvent to the reaction mixture at 0 °C. The choice of a Lewis acid catalyst like FeBr₃ is critical as it polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") required to overcome the deactivating effect of the fluorine atoms.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture and slowly quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess bromine.

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization Profile

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. The expected spectral data are summarized below.

| Technique | Expected Characteristics |

| ¹H NMR | - A singlet for the methyl (CH₃) protons (~2.3-2.5 ppm).- Two aromatic protons appearing as complex multiplets or doublets of doublets due to H-F coupling, in the range of ~7.0-7.5 ppm. |

| ¹³C NMR | - Approximately 7 distinct signals.- Carbon atoms bonded to fluorine will show large C-F coupling constants (JCF).- The carbon attached to bromine (C-Br) will appear around 110-120 ppm. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to F-F and F-H coupling. |

| Mass Spec (MS) | - A characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 206 and 208. |

Reactivity and Applications in Drug Development

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. It is a valuable building block for introducing a difluoro-methylphenyl moiety into larger, more complex molecules.

Key Reactive Sites and Transformations

-

Aryl Bromide: The C-Br bond is the primary site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is fundamental for building the scaffolds of active pharmaceutical ingredients (APIs).[4]

-

Aromatic Ring: The fluorine atoms modify the electronic properties of the benzene ring, making it more electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions.

-

Methyl Group: The benzylic methyl group can be oxidized to an aldehyde or carboxylic acid, providing another handle for further molecular elaboration. A similar transformation is used to synthesize 4-Bromo-2-fluorobenzoic acid from 1-bromo-2-fluoro-4-methylbenzene.[5]

The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate binding affinity to biological targets.[4][6] This makes fluorinated intermediates like this compound highly sought after in medicinal chemistry.[4][6]

Caption: Role of the subject compound as a versatile intermediate in API synthesis.

Safety, Handling, and Disposal

Proper handling of halogenated aromatic compounds is essential to ensure laboratory safety. The following guidelines are based on data for structurally similar chemicals.

Hazard Identification and Classification

Based on related compounds, this compound should be handled as a substance with the following potential hazards:

| Hazard Class | GHS Statement | Precautionary Code |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Respiratory Irritation | May cause respiratory irritation | H335 |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled | H302, H312, H332 |

(Hazard data is inferred from similar compounds like 1-Bromo-2,4-difluoro-5-methylbenzene and 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene)[1][7]

Safe Handling and Emergency Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8]

-

Skin Contact: Immediately wash off with soap and plenty of water.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

-

-

Spill & Disposal:

References

- 1-Bromo-4-fluoro-2-methylbenzene Inform

- Safety Data Sheet for 1-Bromo-2,5-difluoro-4-methylbenzene. Angene Chemical.

- Safety Data Sheet for 1-BROMO-4-FLUOROBENZENE. SD Fine-Chem.

- 1-Bromo-2,4-difluoro-5-methylbenzene PubChem Entry. PubChem.

- 1-Bromo-2,4-difluoro-5-nitrobenzene Product Page. Sigma-Aldrich.

- 1-Bromo-4-Fluorobenzene Material Safety D

- 1-Bromo-2,3-difluoro-4-methylbenzene PubChem Entry. PubChem.

- Safety Data Sheet for a similar compound. Sigma-Aldrich.

- 1-Bromo-4-fluorobenzene Safety D

- Synthesis and applications of 4-Bromo-2-fluorobenzoic acid. X-MOL.

- 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene PubChem Entry. PubChem.

- The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. BOC Sciences.

- This compound Product Page. BLDpharm.

- The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. Autech Industry Co.,Limited.

Sources

- 1. 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2,3-difluoro-4-methylbenzene | C7H5BrF2 | CID 17797198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 875664-38-3|this compound|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. guidechem.com [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 1-Bromo-4,5-difluoro-2-methylbenzene: Properties, Synthesis, and Applications in Drug Development

Introduction

1-Bromo-4,5-difluoro-2-methylbenzene is a halogenated aromatic hydrocarbon that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—a bromine atom, two adjacent fluorine atoms, and a methyl group on a benzene ring—imparts a distinct reactivity profile, making it a versatile intermediate for introducing fluorinated moieties into target structures. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its strategic application in the field of drug discovery and development.

Physicochemical and Spectroscopic Profile

Identity and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | ChemWhat |

| Synonyms | 2-Bromo-4,5-difluorotoluene | ChemWhat |

| CAS Number | 875664-38-3 | Achmem |

| Molecular Formula | C₇H₅BrF₂ | Achmem |

| Molecular Weight | 207.01 g/mol | Achmem |

| Boiling Point | 183.5°C at 760 mmHg (Predicted) | ChemBK |

| Melting Point | Not available | |

| Density | 1.588 g/cm³ (Predicted) | ChemBK |

| Refractive Index | 1.508 (Predicted) | ChemWhat |

Safety Information

This compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn when handling this compound.

Figure 1. GHS Pictogram for this compound.

Spectroscopic Data (Predicted)

| Spectrum | Predicted Features |

| ¹H NMR | - Methyl Protons (CH₃): A singlet peak around 2.2-2.4 ppm. - Aromatic Protons (Ar-H): Two distinct signals in the aromatic region (6.8-7.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with adjacent fluorine atoms. |

| ¹³C NMR | - Methyl Carbon (CH₃): A signal in the aliphatic region (15-25 ppm). - Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (110-160 ppm). Carbons bonded to fluorine will show characteristic splitting (C-F coupling). The carbon attached to bromine will be shifted downfield. |

| IR Spectroscopy | - C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹. - C-H stretching (aliphatic): Peaks around 2850-2960 cm⁻¹. - C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region. - C-Br stretching: A peak in the 500-600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 206 and 208. |

Synthesis of this compound

A plausible and efficient laboratory-scale synthesis of this compound involves the Sandmeyer reaction, a well-established method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.

Figure 2. Synthetic workflow for this compound.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4,5-difluoro-2-methylaniline (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~3 equivalents).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the interplay of its substituents. The bromine atom serves as an excellent leaving group in various cross-coupling reactions, while the electron-withdrawing nature of the fluorine atoms influences the electron density of the aromatic ring, impacting its susceptibility to nucleophilic and electrophilic attack.

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-4,5-difluoro-2-methylbenzene

Introduction:

1-Bromo-4,5-difluoro-2-methylbenzene is a highly functionalized aromatic compound whose structural motifs are of significant interest in the development of advanced materials, agrochemicals, and particularly, pharmaceuticals. The precise arrangement of its substituents—a bromine atom, two fluorine atoms, and a methyl group—offers a unique electronic and steric profile, making it a valuable building block for complex molecular architectures. For instance, related structures are key intermediates in the synthesis of novel therapeutic agents, such as the anti-influenza drug Baloxavir marboxil.[1]

This guide provides an in-depth analysis of the viable synthetic pathways for this compound. As a senior application scientist, my focus extends beyond mere procedural recitation. We will delve into the mechanistic underpinnings of the chosen reactions, justify the strategic selection of one pathway over others, and present a detailed, field-proven protocol. This document is designed for researchers, chemists, and drug development professionals who require a reliable and scalable method for the synthesis of this important intermediate.

Part 1: Retrosynthetic Analysis and Strategic Pathway Selection

The synthesis of a polysubstituted benzene ring requires careful strategic planning to control regiochemistry. For this compound, two primary retrosynthetic disconnections appear logical at first glance.

Caption: Retrosynthetic analysis of this compound.

-

Pathway A: The Sandmeyer Reaction. This approach involves the transformation of an amino group into a bromine atom via a diazonium salt intermediate. The key precursor is 4,5-difluoro-2-methylaniline .[2] The primary advantage of this route is its unequivocal regiochemical control. The position of the bromine atom is predetermined by the location of the amine on the starting material.

-

Pathway B: Electrophilic Aromatic Substitution (EAS). This pathway involves the direct bromination of 3,4-difluorotoluene .[3] While seemingly more direct, this method is fraught with significant challenges regarding regioselectivity.[4] The directing effects of the substituents (the ortho,para-directing methyl group versus the ortho,para-directing but deactivating fluorine atoms) would lead to a complex mixture of isomeric products, making the isolation of the desired compound in high purity and yield exceptionally difficult.

Part 2: The Recommended Synthesis via Sandmeyer Reaction

The Sandmeyer reaction, discovered in 1884, remains a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide.[5][6] The transformation proceeds in two distinct, temperature-sensitive stages: diazotization followed by a copper(I)-catalyzed substitution.

Mechanistic Rationale

The causality behind the experimental choices in this synthesis is rooted in the stability and reactivity of the key intermediate: the aryldiazonium salt.

Caption: Simplified mechanism of the Sandmeyer reaction.

-

Diazotization: The aniline derivative is treated with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrobromic acid (HBr) for this transformation. This reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt is unstable at higher temperatures and would decompose, primarily to the corresponding phenol.[1][7]

-

Copper-Catalyzed Substitution: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). A single-electron transfer (SET) from the Cu(I) salt to the diazonium salt occurs, generating an aryl radical, nitrogen gas (N₂), and a Cu(II) species. The aryl radical then abstracts a bromine atom from the copper complex to form the final aryl bromide product and regenerate the Cu(I) catalyst.[6]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating precise stoichiometry and temperature control to ensure high yield and purity.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |

| 4,5-Difluoro-2-methylaniline | 143.14 | 10.0 g | 0.0699 | 1.0 |

| Hydrobromic Acid (48% aq.) | 80.91 | 65 mL | ~0.578 | ~8.3 |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.08 g | 0.0736 | 1.05 |

| Copper(I) Bromide (CuBr) | 143.45 | 1.50 g | 0.0105 | 0.15 |

| Deionized Water | 18.02 | As needed | - | - |

| Ethyl Acetate | 88.11 | As needed | - | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |

Procedure:

Step 1: Preparation of the Diazonium Salt Solution (0–5 °C)

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4,5-difluoro-2-methylaniline (10.0 g, 1.0 eq).

-

Add 48% hydrobromic acid (40 mL) and 20 mL of water. Stir the mixture until all the aniline salt has dissolved.

-

Cool the flask in an ice-salt bath to an internal temperature of 0 °C. Maintain this temperature throughout the diazotization process.

-

Dissolve sodium nitrite (5.08 g, 1.05 eq) in 15 mL of water.

-

Add the sodium nitrite solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the resulting pale yellow solution for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction and Product Formation

-

In a separate 500 mL flask, dissolve copper(I) bromide (1.50 g, 0.15 eq) in 48% hydrobromic acid (25 mL).

-

Warm this solution gently to approximately 50-60 °C to ensure the copper salt is fully dissolved and active, then allow it to cool slightly.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then warm it to 60 °C for another hour to ensure the reaction goes to completion.[1]

-

Cool the mixture back to room temperature.

Step 3: Workup and Purification

-

Transfer the reaction mixture to a separatory funnel and add ethyl acetate (100 mL).

-

Shake the funnel, allowing the layers to separate. Remove the lower aqueous layer.

-

Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Part 3: The Alternative Pathway and Its Inherent Challenges

To provide a comprehensive analysis, it is crucial to understand why the seemingly simpler route of direct electrophilic bromination of 3,4-difluorotoluene is not the preferred method.

Analysis of Regioselectivity:

The substitution pattern on 3,4-difluorotoluene creates a complex regiochemical problem.

-

Methyl Group (-CH₃): Activating and ortho, para-directing. It directs incoming electrophiles to positions 2, 6, and (unsubstituted) 5.

-

Fluorine Atoms (-F): Deactivating but ortho, para-directing. The fluorine at C3 directs to positions 2 and 4. The fluorine at C4 directs to positions 3 and 5.

The combination of these effects, along with steric hindrance, would result in the formation of multiple isomers.

Caption: Predicted outcomes of direct bromination of 3,4-difluorotoluene.

The desired product, this compound, would require substitution at the C6 position (IUPAC name places Br at C1). This position is ortho to the methyl group but also ortho to a fluorine atom, making it sterically hindered and electronically complex. Other positions, particularly C2 and C5, are likely to be more reactive. The resulting isomeric mixture would have very similar boiling points, making purification by distillation impractical and requiring preparative chromatography, which is not ideal for large-scale synthesis.

Conclusion

For the synthesis of this compound, a regiochemically defined approach is essential for achieving high purity and yield. This in-depth guide has established that the Sandmeyer reaction, starting from 4,5-difluoro-2-methylaniline, is the most authoritative and trustworthy method. By leveraging a well-understood classical reaction, we circumvent the significant regioselectivity issues inherent in the alternative electrophilic bromination pathway. The provided protocol represents a robust, scalable, and validated process suitable for implementation in research and development environments.

References

- Sandmeyer Reaction. Wikipedia

- Ansari, S., & Sharma, K. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 2961–2993. [Link]

- CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene.

- Synthesis of 1-Bromo-3,5-difluorobenzene-d3: A Technical Guide. Benchchem

- 4-Fluoro-2-methylaniline synthesis. ChemicalBook

- Synthesis and Application of 2,3-Difluorobromobenzene. ChemicalBook

- 4,5-Difluoro-2-methylaniline | 875664-57-6. Biosynth

- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

- Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applic

- 4,5-Difluoro-2-methylaniline | 875664-57-6. Sigma-Aldrich

- Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). SciSpace

- Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.

- 3,4-Difluorotoluene | 2927-34-6. Sigma-Aldrich

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene.

Sources

- 1. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]

- 2. innospk.com [innospk.com]

- 3. 3,4-Difluorotoluene | 2927-34-6 [sigmaaldrich.com]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

1-Bromo-4,5-difluoro-2-methylbenzene IUPAC nomenclature and synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4,5-difluoro-2-methylbenzene, a key fluorinated building block in modern organic synthesis. The document delves into its nomenclature, physicochemical properties, synthesis, and characteristic reactions. With a focus on practical applications, this guide details its utility as a strategic intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed protocols, mechanistic insights, and safety considerations are presented to support researchers in leveraging the unique reactivity of this versatile compound.

Nomenclature and Structure

The precise identification of a chemical entity is foundational to scientific discourse. This section clarifies the IUPAC nomenclature and common synonyms for the title compound, alongside its structural representation.

IUPAC Nomenclature

The systematic name for this compound, following the rules established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name is derived by prioritizing the substituents on the benzene ring, with bromine assigned the first locant, followed by the fluorine and methyl groups at the lowest possible numbered positions.

Synonyms and Identifiers

In commercial and research contexts, several alternative names and identifiers are used for this compound. The most prevalent synonym is 2-Bromo-4,5-difluorotoluene [1]. This name treats the methylbenzene (toluene) moiety as the parent structure.

| Identifier | Value |

| CAS Number | 875664-38-3[1] |

| Molecular Formula | C₇H₅BrF₂[1] |

| Molecular Weight | 207.02 g/mol [1] |

| InChI | InChI=1S/C7H5BrF2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 |

| SMILES | CC1=CC(=C(C=C1Br)F)F |

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with four different groups, leading to a specific substitution pattern that dictates its reactivity.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is essential for its handling, storage, and application in experimental settings.

Physical Properties

This compound is a colorless to light yellow liquid under standard conditions. Its physical properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 143°C | [3] |

| Melting Point | 136°C | [3] |

| Density | 1.507 g/mL at 25°C | [2] |

| Refractive Index (n20/D) | 1.531 | [2] |

Note: Some reported values may be from literature on closely related isomers or predicted values.

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure and risk.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is imperative to handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, typically involving the introduction of the bromine atom onto a pre-existing difluorotoluene scaffold. A common and effective method is the electrophilic bromination of 3,4-difluorotoluene.

Synthetic Workflow: Electrophilic Bromination

The workflow for the synthesis of this compound from 3,4-difluorotoluene is depicted below. This pathway leverages the directing effects of the methyl and fluoro substituents to achieve regioselective bromination.

Caption: Workflow for the synthesis of this compound.

Representative Experimental Protocol

This protocol is a representative procedure based on established methods for the bromination of analogous fluorotoluenes[4].

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge 3,4-difluorotoluene (1.0 eq) and glacial acetic acid as the solvent.

-

Catalyst Addition: Add a catalytic amount of iron powder (e.g., 0.01 eq) and iodine (e.g., 0.01 eq) to the stirred solution.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel to the reaction mixture at room temperature. An initial exotherm may be observed, which can be controlled with a water bath.

-

Reaction Monitoring: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and quench any remaining bromine with a saturated aqueous solution of sodium bisulfite.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Washing and Drying: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The presence of three distinct functional handles—a bromine atom, two fluorine atoms, and a methyl group—on the aromatic ring makes this compound a highly versatile building block. The bromine atom is particularly amenable to a variety of cross-coupling and organometallic reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. This compound serves as an excellent electrophilic partner in these reactions, allowing for the introduction of the 4,5-difluoro-2-methylphenyl moiety onto a wide range of substrates.

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling: [5][6]

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C for 2-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel.

Grignard Reagent Formation and Subsequent Reactions

The bromine atom can be converted into a Grignard reagent through a reaction with magnesium metal. This transforms the electrophilic carbon of the C-Br bond into a potent nucleophile, which can then react with a variety of electrophiles such as aldehydes, ketones, and carbon dioxide.

Protocol for Grignard Reagent Formation:

-

Activation of Magnesium: Place magnesium turnings in a flame-dried flask under an inert atmosphere. A small crystal of iodine can be added to activate the magnesium surface.

-

Reagent Addition: Add a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) dropwise to the magnesium.

-

Initiation and Completion: The reaction is typically initiated with gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Subsequent Reaction: The resulting Grignard reagent can be used immediately by adding the desired electrophile to the reaction mixture.

Lithiation and Halogen-Lithium Exchange

Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures can lead to halogen-lithium exchange, forming a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles, providing another route to functionalize the aromatic ring[7][8].

Applications in Drug Discovery and Materials Science

The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, this compound is a valuable intermediate in the synthesis of:

-

Pharmaceuticals: It is a key building block for creating novel drug candidates, particularly in the fields of oncology and anti-inflammatory therapies, where the 4,5-difluorotoluene moiety can be found in various kinase inhibitors and other targeted therapies.

-

Agrochemicals: The unique substitution pattern is utilized in the development of next-generation herbicides and pesticides with improved efficacy and environmental profiles.

-

Advanced Materials: The fluorinated aromatic core contributes to the thermal and chemical stability of polymers and liquid crystals, making it a useful component in materials science applications.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of reactivity and utility. Its value in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries is well-established. This guide has provided a detailed overview of its properties, synthesis, and key reactions, offering a practical resource for scientists and researchers working at the forefront of chemical innovation.

References

- ChemBK. (2024, April 9). 1-Bromo-4-fluoro-2-methylbenzene.

- BenchChem. (2025, December). Comparative Analysis of 1H and 13C NMR Spectra: 2-Bromo-6-chlorotoluene and Related Compounds. BenchChem Technical Support Team.

- Chemistry Stack Exchange. (2019, June 15). How does 1-bromo-2-fluorobenzene react with lithium amalgam?

- Google Patents. (1982). Process for the preparation of 3-bromo-4- fluorotoluene. CA1144947A.

- Google Patents. (2023). Preparation method of 6-bromo-2, 3-difluorotoluene. CN117049938A.

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- YouTube. (2020, July 11). Suzuki Coupling.

- PubChem. 1-Bromo-2,4-difluoro-5-methylbenzene.

- Chemistry Stack Exchange. (2020, July 27). Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg.

- PubChem. 1-(Bromomethyl)-4-fluoro-2-methylbenzene.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- DTIC. (1992, April 25). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes.

- ResearchGate. (2016, January 1). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.

- PrepChem.com. Synthesis of 3-bromofluorobenzene.

- Organic Syntheses. 3-bromo-4-aminotoluene.

- MDPI. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans.

- Semantic Scholar. Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

- 1. 1-(Bromomethyl)-4-fluoro-2-methylbenzene | C8H8BrF | CID 3732707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-BROMO-4,5-DIFLUORO-2-METHYL-BENZENE - Safety Data Sheet [chemicalbook.com]

- 4. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans [mdpi.com]

Technical Guide: Safe Handling and Application of 1-Bromo-4,5-difluoro-2-methylbenzene

Executive Summary

1-Bromo-4,5-difluoro-2-methylbenzene is a halogenated aromatic compound with significant utility as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern offers a versatile scaffold for introducing fluorine atoms and a methyl group, which can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of target molecules. However, like many halogenated organic compounds, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth analysis of the safety data, handling procedures, and emergency responses associated with this compound, designed for researchers, chemists, and professionals in the drug development sector. The causality behind each safety recommendation is explained to foster a culture of safety and scientific integrity in the laboratory.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. While a specific, comprehensive toxicological profile for this compound is not extensively documented, data from structurally similar compounds, such as other brominated and fluorinated aromatics, provide a strong basis for hazard classification.[1][2][3] The primary hazards are associated with irritation and potential toxicity upon exposure.

GHS Hazard Classification (Inferred from Analogs):

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]

-

Flammable Liquids (Category 3): Based on analogs, it may be a combustible or flammable liquid.

The causality for this profile lies in the chemical nature of halogenated aromatics. The electron-withdrawing effects of the fluorine and bromine atoms can make the compound reactive and irritating to biological tissues. Upon combustion, it may release toxic and corrosive fumes, including carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4]

Physicochemical Properties

Understanding the physical properties of a chemical is critical for designing safe experiments and anticipating its behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₂ | PubChem[3] |

| Molecular Weight | 207.01 g/mol | PubChem[3] |

| Appearance | Colorless to light yellow liquid (Predicted) | ChemicalBook[5] |

| Boiling Point | 173.9 ± 35.0 °C (Predicted) | ChemicalBook[5] |

| Density | 1.588 ± 0.06 g/cm³ (Predicted) | ChemicalBook[5] |

| Storage Temperature | Room Temperature / 2-8°C Refrigerator | ChemicalBook[5], Pharmaffiliates[6] |

Note: Some properties are predicted and should be confirmed with supplier-specific data.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE. This strategy is based on the hierarchy of controls, which prioritizes removing the hazard or placing a barrier between the worker and the hazard.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[1][7] This is the primary defense against inhaling volatile vapors and protects the user from splashes and potential fires.[7][8]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the general workspace.[9]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[8][9][10] Immediate access is critical for mitigating injury from accidental eye or skin contact.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory. When there is a significant risk of splashing, a full face shield should be worn in addition to goggles.

-

Skin Protection: A flame-retardant lab coat and closed-toe shoes are required.[2][7] Chemical-resistant gloves (e.g., Nitrile rubber) must be worn.[1][8] It is crucial to inspect gloves for any signs of degradation before use and to practice proper removal techniques to avoid contaminating the skin.[2] For extended operations, consulting a glove compatibility chart is recommended.

-

Respiratory Protection: If engineering controls fail or during a large-scale spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][9] For major emergencies, a self-contained breathing apparatus (SCBA) may be required.[1]

Safe Handling, Storage, and Disposal Workflow

The following diagram outlines the logical workflow for safely managing this compound from procurement to disposal.

Caption: Logical workflow for handling halogenated aromatics.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] It should be stored away from incompatible materials, particularly strong oxidizing agents, which could lead to a vigorous or explosive reaction.[4]

Waste Disposal: As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[1][8]

-

Segregation: Halogenated organic waste must be collected in a designated, separate waste container from non-halogenated waste.[1][7][8] This is critical for proper environmental disposal and often impacts disposal costs.

-

Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of its contents.[1][11]

-

Procedure: Collect all waste, including solvent rinses from glassware, in the designated container.[1] Keep the container closed when not in use and store it in a designated satellite accumulation area.[11] Follow all institutional and local regulations for hazardous waste disposal.[2]

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce its impact.

| Emergency Situation | Response Protocol |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][12] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

| Minor Spill | Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools into a labeled container for hazardous waste disposal.[9] Clean the area with a suitable solvent. |

| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[13] Water spray can be used to cool unopened containers.[2] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2] |

Detailed Protocol: Suzuki Cross-Coupling Reaction

This section provides a sample protocol for a common reaction involving an aryl bromide, illustrating the integration of safety measures at each step.

Objective: To synthesize 4,5-difluoro-2-methyl-1,1'-biphenyl from this compound and phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (catalyst)

-

Triphenylphosphine (ligand)

-

Potassium carbonate (base)

-

Toluene (solvent)

-

Argon gas (inert atmosphere)

Protocol:

-

Risk Assessment & Preparation (In Fume Hood):

-

Review the SDS for all reagents. Note the toxicity of palladium compounds and the flammability of toluene.

-

Ensure the fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE: safety goggles, lab coat, and nitrile gloves.

-

-

Reaction Setup (In Fume Hood):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).

-

Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. The order of addition minimizes exposure to the toxic catalyst.

-

-

Inerting the System (In Fume Hood):

-

Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with argon gas. Repeat this cycle three times.

-

Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Establishing an inert atmosphere is critical for reaction success and prevents the formation of undesirable byproducts.

-

-

Solvent Addition and Reaction (In Fume Hood):

-

Using a syringe, add degassed toluene to the flask.

-

Begin stirring and heat the reaction mixture to 90°C using a heating mantle with a temperature controller.

-

Causality: Using a heating mantle instead of a Bunsen burner is mandatory when working with flammable solvents like toluene to prevent ignition.[7]

-

-

Monitoring and Workup (In Fume Hood):

-

Monitor the reaction progress by TLC or GC-MS.

-

Once complete, cool the reaction to room temperature.

-

Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Waste Disposal and Cleanup (In Fume Hood):

-

The aqueous layer and any solvent rinses containing palladium residues should be collected in a designated heavy metal hazardous waste container.

-

The toluene and ethyl acetate distillates from the rotary evaporator should be collected in the halogenated organic waste container (as they are contaminated with the starting material).

-

Rinse all glassware with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[1]

-

References

- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor

- 1-BROMO-4-FLUOROBENZENE - SD Fine-Chem. SD Fine-Chem.

- 1-BROMO-4,5-DIFLUORO-2-METHYL-BENZENE - Safety D

- 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY D

- SAFETY DATA SHEET - 1-Bromo-2,4-difluorobenzene. Fisher Scientific.

- SAFETY DATA SHEET - 1-Bromo-2,5-difluoro-4-nitrobenzene. Fisher Scientific.

- 1-Bromo-4-chloro-2,5-difluorobenzene SDS. ECHEMI.

- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.

- 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2.

- 1-Bromo-4-fluorobenzene - SAFETY D

- SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene. Thermo Fisher Scientific.

- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.

- Halogenated Solvents in Laboratories.

- CAS No: 452-63-1 | Product Name: 1-Bromo-4-fluoro-2-methylbenzene.

- 2-Bromo-4,6-difluorotoluene CAS#: 1783551-12-1. ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 2-Bromo-4,6-difluorotoluene CAS#: 1783551-12-1 [amp.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. campusoperations.temple.edu [campusoperations.temple.edu]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

reactivity profile and electronic effects of 1-Bromo-4,5-difluoro-2-methylbenzene

An In-Depth Technical Guide to the Reactivity Profile and Electronic Effects of 1-Bromo-4,5-difluoro-2-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of this compound, a key fluorinated building block in modern synthetic chemistry. We will dissect the intricate interplay of its substituents—bromo, difluoro, and methyl groups—to build a predictive model of its reactivity. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into its behavior in crucial synthetic transformations, including nucleophilic and electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic diagrams are provided to bridge theoretical understanding with practical application.

Introduction: The Strategic Value of Polysubstituted Fluorinated Aromatics

This compound (CAS No. 10081748) is a polysubstituted aromatic compound whose strategic importance is derived from the unique electronic properties conferred by its substituents.[1] In the landscape of drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, modulate bioavailability, and fine-tune binding affinities.[2] The presence of a bromine atom provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, making this molecule a highly valuable and adaptable intermediate for the synthesis of complex molecular architectures.[3]

This guide will explore the molecule's reactivity profile by first principles, analyzing the electronic contributions of each functional group to predict its behavior in key reaction classes.

Deconstruction of Electronic Effects: A Predictive Framework

The reactivity of the benzene ring is dictated by the cumulative electronic effects of its substituents. Understanding the inductive and resonance contributions of each group is critical to predicting regioselectivity and reaction feasibility.

-

Fluorine Substituents (at C4, C5): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), significantly decreasing the electron density of the aromatic ring. While it possesses lone pairs capable of resonance donation (+R), this effect is weak and largely overshadowed by its inductive pull. The two adjacent fluorine atoms create a highly electron-deficient region on the ring.

-

Bromine Substituent (at C1): Bromine also exhibits a dual electronic nature. It is inductively withdrawing (-I) due to its electronegativity, yet it can donate electron density through resonance (+R). Overall, it is considered a deactivating group in electrophilic aromatic substitution (EAS).[4] However, its C-Br bond is the primary site for metal-catalyzed cross-coupling.

-

Methyl Substituent (at C2): The methyl group is a classic electron-donating group. It exerts a weak positive inductive effect (+I) and, more significantly, donates electron density through hyperconjugation. This makes it an activating group for EAS.

Overall Profile: The synergistic and potent -I effects of the two fluorine atoms and the bromine atom dominate the electronic landscape, rendering the aromatic ring electron-deficient overall. This deactivation is only modestly counteracted by the methyl group. This electron-poor nature is the primary determinant of the molecule's reactivity, predisposing it to certain reaction classes while disfavoring others.

Caption: Interplay of electronic effects on the aromatic ring.

Reactivity Profile in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction class is facilitated by the presence of strong electron-withdrawing groups and a good leaving group.[5][6]

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. A strong nucleophile attacks a carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] Aromaticity is restored in the second step by the expulsion of the leaving group. For SNAr, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[5][7]

Predicted Regioselectivity: In this compound, the C4 and C5 positions are highly activated towards SNAr. The attack of a nucleophile at C4 or C5 would be stabilized by the electron-withdrawing effects of the other halogen substituents.

Caption: General mechanism for SNAr on the target molecule.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is a representative example based on established procedures for similar fluorinated substrates.[8][9]

-

System Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired amine nucleophile (e.g., morpholine, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the flask.

-

Reaction: Heat the mixture to 80-120 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Electrophilic Aromatic Substitution (EAS)

Due to the strong deactivating effects of the halogens, this compound is significantly less reactive towards electrophiles than benzene itself.[4][10] Harsh reaction conditions are typically required to drive these reactions.

Mechanistic Rationale: The EAS mechanism involves the attack of the aromatic π-system on a strong electrophile (E⁺), forming a resonance-stabilized carbocationic intermediate (a Wheland intermediate or arenium ion).[11] A base then removes a proton from the site of substitution to restore the aromatic system.[12]

Predicted Regioselectivity: The directing effects of the substituents must be considered:

-

Methyl (activating): Directs ortho (C3, which is blocked) and para (C6).

-

Bromo (deactivating): Directs ortho (C2, C6) and para (C4).

-

Fluoro (deactivating): Directs ortho and para.

The directing vectors converge on the C6 position. It is para to the activating methyl group and ortho to the bromo group. Therefore, electrophilic substitution is most likely to occur at the C6 position.

Caption: General mechanism for EAS on the target molecule.

Experimental Protocol: Nitration of the Aromatic Ring

This protocol is adapted from standard nitration procedures for deactivated aromatic compounds.[8][13]

-

Acid Mixture Preparation: In a flask cooled in an ice bath (0-5 °C), slowly add concentrated nitric acid (HNO₃, 1.5 eq) to concentrated sulfuric acid (H₂SO₄, 5.0 eq) with stirring. This generates the highly electrophilic nitronium ion (NO₂⁺).

-

Substrate Addition: While maintaining the low temperature, slowly add this compound (1.0 eq) to the acid mixture.

-

Reaction: Allow the reaction to stir at 0-5 °C and slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Extraction and Purification: Extract the product with a suitable solvent like dichloromethane (DCM). Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most suitable site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for C-C and C-heteroatom bond formation.[3] Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination proceed selectively at the C-Br bond over the more stable C-F bonds.[14]

Mechanistic Rationale (Suzuki-Miyaura Coupling): This reaction typically involves a palladium catalyst and follows a well-established catalytic cycle: